molecular formula C14H15N3O B14203448 6,7-Diamino-8,9-dimethyl-9H-carbazol-3-OL CAS No. 832723-93-0

6,7-Diamino-8,9-dimethyl-9H-carbazol-3-OL

Cat. No.: B14203448
CAS No.: 832723-93-0
M. Wt: 241.29 g/mol
InChI Key: IJRXBUZPRNWJEA-UHFFFAOYSA-N
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Description

6,7-Diamino-8,9-dimethyl-9H-carbazol-3-OL is a chemical compound belonging to the carbazole family. Carbazoles are aromatic heterocyclic organic compounds known for their tricyclic structure, which consists of two benzene rings fused on either side of a five-membered nitrogen-containing ring . This particular compound, with its unique amino and methyl substitutions, exhibits distinct chemical and physical properties that make it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diamino-8,9-dimethyl-9H-carbazol-3-OL typically involves multi-step organic reactions. One common method includes the initial formation of the carbazole core, followed by specific substitutions at the 6, 7, 8, and 9 positions. The process often starts with the cyclization of appropriate precursors under acidic or basic conditions, followed by selective amination and methylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving catalysts and controlled temperatures to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions

6,7-Diamino-8,9-dimethyl-9H-carbazol-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted carbazole derivatives, which can exhibit different electronic and steric properties depending on the nature of the substituents .

Scientific Research Applications

6,7-Diamino-8,9-dimethyl-9H-carbazol-3-OL has several applications in scientific research:

Mechanism of Action

The mechanism by which 6,7-Diamino-8,9-dimethyl-9H-carbazol-3-OL exerts its effects involves interactions with various molecular targets. The amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding to proteins and nucleic acids. The methyl groups can affect the compound’s hydrophobicity and overall molecular conformation, impacting its biological activity .

Comparison with Similar Compounds

Similar Compounds

    3,6-Diamino-9H-carbazole: Similar in structure but lacks the methyl substitutions at the 8 and 9 positions.

    2,7-Diamino-9H-carbazole: Another isomer with amino groups at different positions.

    3,6-Dimethyl-9H-carbazole: Contains methyl groups but lacks amino substitutions.

Uniqueness

6,7-Diamino-8,9-dimethyl-9H-carbazol-3-OL is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These unique features make it particularly valuable in applications requiring specific optoelectronic characteristics and biological activities .

Properties

CAS No.

832723-93-0

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

6,7-diamino-8,9-dimethylcarbazol-3-ol

InChI

InChI=1S/C14H15N3O/c1-7-13(16)11(15)6-10-9-5-8(18)3-4-12(9)17(2)14(7)10/h3-6,18H,15-16H2,1-2H3

InChI Key

IJRXBUZPRNWJEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C1N)N)C3=C(N2C)C=CC(=C3)O

Origin of Product

United States

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